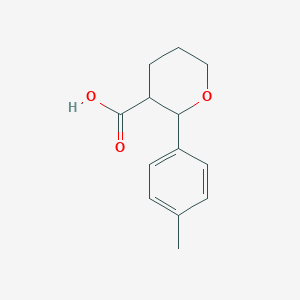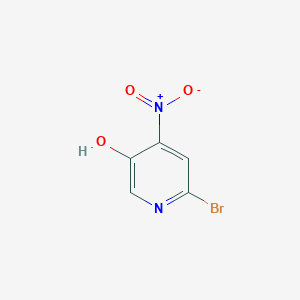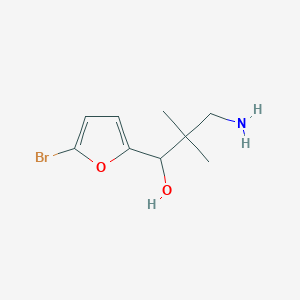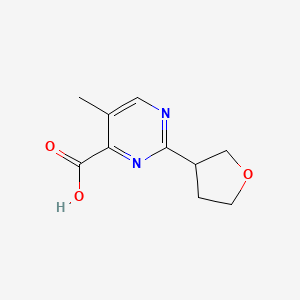
2,3-Bis(3,4-dihydroxybenzylidene)succinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is an organic compound characterized by the presence of two 3,4-dihydroxybenzylidene groups attached to a succinic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and succinic acid. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 2,3-Bis(3,4-dihydroxybenzylidene)succinic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the compound may inhibit specific enzymes involved in inflammatory and cancer pathways, contributing to its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-Bis(3,4-dihydroxybenzoyl)oxy]succinic acid: Similar structure but with ester linkages instead of carbonyl groups.
2,3-Bis(4-methoxybenzylidene)succinic acid: Similar structure but with methoxy groups instead of hydroxyl groups.
Uniqueness
2,3-Bis(3,4-dihydroxybenzylidene)succinic acid is unique due to the presence of two 3,4-dihydroxybenzylidene groups, which confer distinct chemical and biological properties. The hydroxyl groups enhance its antioxidant potential, making it a valuable compound for research in oxidative stress-related diseases.
Propiedades
Fórmula molecular |
C18H14O8 |
|---|---|
Peso molecular |
358.3 g/mol |
Nombre IUPAC |
(2Z,3Z)-2,3-bis[(3,4-dihydroxyphenyl)methylidene]butanedioic acid |
InChI |
InChI=1S/C18H14O8/c19-13-3-1-9(7-15(13)21)5-11(17(23)24)12(18(25)26)6-10-2-4-14(20)16(22)8-10/h1-8,19-22H,(H,23,24)(H,25,26)/b11-5-,12-6- |
Clave InChI |
GCLKVDNBAFNKAL-CBIKUMSCSA-N |
SMILES isomérico |
C1=CC(=C(C=C1/C=C(\C(=O)O)/C(=C/C2=CC(=C(C=C2)O)O)/C(=O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1C=C(C(=CC2=CC(=C(C=C2)O)O)C(=O)O)C(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)




![4-Quinolinecarboxylic acid, 2-[(4-chlorophenyl)methyl]-3-hydroxy-](/img/structure/B13153590.png)


![3-Methoxy-2-[(2-methyl-1,3-thiazol-4-yl)methoxy]benzaldehyde](/img/structure/B13153609.png)



![3-amino-8-methyl-1H,2H,3H,9H-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B13153633.png)

